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Abstract
Zosurabalpin (RG6006) is a first-in-class tethered macrocyclic peptide (MCP) antibiotic with

potent and specific activity against carbapenem-resistant Acinetobacter baumannii (CRAB), a

pathogen designated as a critical priority by the World Health Organization.[1][2] This

document provides a detailed technical overview of the molecular structure of Zosurabalpin,

the experimental methodologies employed in its discovery and characterization, and

quantitative data supporting its preclinical profile. Its novel mechanism of action, which involves

the inhibition of the lipopolysaccharide (LPS) transporter complex LptB2FGC, represents a

significant advancement in the fight against multidrug-resistant Gram-negative bacteria.[3][4][5]

Molecular Structure and Physicochemical
Properties
Zosurabalpin is a structurally complex synthetic organic molecule. Its macrocyclic peptide

architecture is a key determinant of its biological activity.

Chemical and Physical Data
The fundamental properties of the Zosurabalpin molecule are summarized below. This data is

crucial for understanding its behavior in biological systems and for further medicinal chemistry

efforts.
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Property Value Citation(s)

Molecular Formula C₄₃H₅₀N₈O₅S [6][7][8]

Molecular Weight 790.97 g/mol [8][9][10]

Exact Mass 790.3600 Da [7]

CAS Number 2379336-76-0 [5][6][9]

Class
Tethered Macrocyclic Peptide

(MCP)
[11][12][13]

Appearance White to off-white solid [9]

Structural Identifiers
For unambiguous identification and computational modeling, the following structural identifiers

are provided.

Identifier Type Value Citation(s)

IUPAC Name

4-[(11S,14S,17S)-14-(4-

aminobutyl)-11-(3-

aminopropyl)-17-(1H-indol-3-

ylmethyl)-16-methyl-12,15,18-

trioxo-2-thia-4,10,13,16,19-

pentazatricyclo[19.4.0.0³,⁸]pent

acosa-1(25),3(8),4,6,21,23-

hexaen-22-yl]benzoic acid

[6][8]

SMILES

CN1--INVALID-LINK--N--

INVALID-LINK--

CCCCN)CCCN)C=CC=N3)C4

=CC=C(C=C4)C(=O)O">C@H

CC5=CNC6=CC=CC=C65

[6][8][14]

InChI Key
NJFUXFYUHIHHOJ-

FSEITFBQSA-N
[8]
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In Vitro Activity
Zosurabalpin's potent activity is specific to Acinetobacter species. The minimum inhibitory

concentration (MIC) is a critical measure of its efficacy.

Parameter Value Condition Citation(s)

MIC₅₀ / MIC₉₀ 0.12 / 0.25 µg/mL

vs. A. baumannii-

calcoaceticus complex

(n=133) in Cation-

Adjusted Mueller

Hinton Broth

(CAMHB) + 20%

horse serum

[15][16]

MIC₅₀ / MIC₉₀ 0.25 / 0.5 µg/mL

vs. A. baumannii-

calcoaceticus complex

(n=133) in CAMHB +

20% human serum

[15][16]

MIC Range 0.12 - 1.0 mg/L vs. CRAB isolates [17]

MIC₉₀ 1 mg/L

vs. 129 resistant A.

baumannii clinical

isolates

[15]

Experimental Protocols
The discovery and characterization of Zosurabalpin involved a multi-stage process, from initial

screening to detailed structural biology.

Hit Identification: Whole-Cell Phenotypic Screening
The initial discovery of the macrocyclic peptide class to which Zosurabalpin belongs was

achieved through a large-scale, high-throughput phenotypic screen.

Library: A collection of 44,985 synthetic tethered macrocyclic peptides (MCPs) from

Tranzyme Pharma was used.[13][15][18]
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Assay Principle: The screen was a whole-cell growth inhibition assay designed to identify

compounds with antibacterial activity against a panel of human pathogens.

Bacterial Strains: The primary screen included a collection of type strains, including

Acinetobacter baumannii ATCC 19606.[13]

Methodology:

Bacterial cultures were grown to a logarithmic phase.

Cultures were diluted to a final inoculum of approximately 5 x 10⁵ CFU/mL in 96-well or

384-well microtiter plates containing the test compounds at desired concentrations.[19]

Plates were incubated for 20 to 24 hours for Acinetobacter isolates.[19]

Bacterial growth was assessed by visual inspection or by measuring the optical density at

600 nm (OD₆₀₀).[19]

The Minimum Inhibitory Concentration (MIC) was determined as the lowest compound

concentration that inhibited bacterial growth. For MCPs, which sometimes exhibited a

"trailing" phenomenon (partial inhibition over a range of concentrations), the MIC was

recorded as the concentration causing at least an 80% reduction in growth compared to

the control.[19]

Outcome: This screen identified an initial hit compound, RO7036668, which possessed an l-

Orn-l-Orn-l-N-Me-Trp subunit and showed an MIC of 4 mg/L against A. baumannii.[13]

Lead Optimization and Medicinal Chemistry
Following the identification of the initial hit, a systematic medicinal chemistry campaign was

undertaken to improve potency, selectivity, and pharmacokinetic properties.

Strategy: Structure-activity relationship (SAR) studies were conducted by modifying the

macrocycle. This included replacing amino acid residues (e.g., L-Orn with L-Lys) and altering

aromatic substitutions.[15]

Key Intermediate: An intermediate lead, RO7075573, was developed with significantly

improved potency (MIC ≤0.06 – 0.5 µg/ml) against a broad panel of A. baumannii strains.[15]
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Addressing Toxicity: RO7075573 showed significant toxicity in rats.[15] An in-house rat

plasma precipitation assay was developed to screen for compounds with reduced off-target

liabilities.[12]

Selection of Zosurabalpin: This optimization process led to the synthesis of Zosurabalpin,

an amphoteric benzoic acid derivative. It retained strong antibacterial activity (MIC: 0.25

mg/L) while demonstrating markedly improved tolerability, making it a viable clinical

candidate.[15][18]

Mechanism of Action Determination
The novel mechanism of action was elucidated through genetic and biochemical studies.

Resistance Studies: Spontaneous resistance was induced in A. baumannii by exposing the

bacteria to incrementally increasing concentrations of Zosurabalpin.[3][18]

Genomic Sequencing: The genomes of the resistant mutants were sequenced to identify

mutations. Analysis revealed 28 different mutations in the gene encoding LptF and two

unique mutations in the gene for LptG.[3][18]

Target Identification: LptF and LptG are core components of the LptB2FGC complex, an

essential transporter responsible for moving lipopolysaccharide (LPS) from the inner to the

outer membrane of Gram-negative bacteria. This strongly indicated that the LptB2FGC

complex was the molecular target of Zosurabalpin.[3][18]

Structural Elucidation by Cryo-Electron Microscopy
(Cryo-EM)
To visualize the molecular interactions between Zosurabalpin, its target, and the native

substrate, high-resolution cryo-EM was employed.

Sample Preparation:

The LptB2FG complex from Acinetobacter baylyi was overexpressed and purified.[20]

The purified protein complex was reconstituted into a detergent micelle or lipid nanodisc

environment to maintain its structural integrity outside of the native membrane.
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The complex was incubated with both its natural substrate, LPS, and Zosurabalpin (or a

close analogue) to form a ternary complex.[18]

Cryo-EM Grid Preparation: The solution containing the ternary complex was applied to an

EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane to vitrify the sample.

Data Collection & Processing:

Images of the frozen, hydrated particles were collected using a transmission electron

microscope equipped with a direct electron detector.

Advanced image processing software was used to perform particle picking, 2D

classification, 3D reconstruction, and refinement to generate a high-resolution 3D map of

the complex.

Structural Finding: The cryo-EM structure revealed that Zosurabalpin traps the LptB2FG

complex in a conformation where it is bound to LPS. The antibiotic binds to a composite site

formed by both the transporter protein and the LPS molecule, effectively jamming the

transporter and preventing the release of LPS, leading to its toxic accumulation in the inner

membrane and subsequent cell death.[21]

Workflow and Pathway Diagrams
Visual representations of the experimental processes provide a clear understanding of the

logical flow from discovery to characterization.
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Caption: The discovery workflow for Zosurabalpin, from initial high-throughput screening to

structural elucidation.
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Caption: Mechanism of action of Zosurabalpin, illustrating the inhibition of the LptB2FGC

complex.
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[https://www.benchchem.com/product/b12396143#molecular-structure-of-zosurabalpin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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